REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4](Cl)[CH:5]=[C:6]([NH2:8])[CH:7]=1.O.[NH3:11]>>[NH2:1][C:2]1[CH:3]=[C:4]([NH2:11])[CH:5]=[C:6]([NH2:8])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)N)Cl
|
Name
|
cuprous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react them at 165° to 170° C. for 8 hours
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC(=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |